

Application Notes and Protocols: Green Stains in Plant Histology

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Compound of Interest

Compound Name: Green 5

Cat. No.: B1171522

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These application notes provide detailed protocols and guidance for the use of green counterstains, primarily Fast Green FCF, in plant histology. This technique is fundamental for researchers, scientists, and professionals in drug development for the visualization and differentiation of various plant tissues.

Application Notes

Principle of Staining

In plant histology, differential staining is a crucial technique used to distinguish between various cell types and tissues within a sample. The most common application of a green counterstain is in the Safranin and Fast Green staining method. This method is based on the differential affinity of tissues for the two dyes.

- **Safranin O:** This is a cationic (basic) dye that stains lignified, suberized, or cutinized cell walls a vibrant red or pink.^[1] These tissues, such as xylem and sclerenchyma, are rich in lignin and other phenolic compounds, which have a net negative charge, thus readily binding to the positively charged safranin molecules.
- **Fast Green FCF:** This is an anionic (acidic) dye that provides a contrasting green or blue-green color to cellulosic and parenchymatous tissues.^{[1][2]} These tissues, including parenchyma, collenchyma, and phloem, have a higher affinity for the negatively charged Fast Green FCF dye. It is often used as a safer and more lightfast alternative to Light Green SF yellowish.^{[3][4]}

The combination of these two stains results in a striking color contrast, allowing for the clear visualization and differentiation of lignified (red) and non-lignified (green) tissues.[1]

Applications

The Safranin and Fast Green staining protocol is widely applicable in various areas of plant science:

- General Plant Anatomy and Morphology: To study the organization of tissues and organs.
- Developmental Biology: To observe changes in tissue structure during plant development.
- Pathology: To identify and characterize the structural changes in plant tissues caused by pathogens.
- Pharmacognosy and Drug Development: For the anatomical characterization of medicinal plants and the localization of active compounds within specific tissues.

Alternative Green Stains

While Fast Green FCF is the most commonly recommended green counterstain due to its brilliance and stability, other green dyes can also be used in plant histology:

- Light Green SF yellowish (Acid **Green 5**): A traditional counterstain, though it is more prone to fading compared to Fast Green FCF.[4]
- Naphthalene Green V: An emerging anionic dye for differential staining of plant cell walls, particularly for highlighting non-lignified components.[5]
- Malachite Green: This dye can be used in histology to stain specific structures like spores and endospores and has been shown to aid in the preservation of lipids during fixation.[6][7]

Data Presentation

The following table summarizes the expected staining results for various plant tissues using the Safranin and Fast Green method. This provides a qualitative yet comparative overview of the staining outcomes.

Tissue/Cell Type	Primary Component(s)	Stain Affinity	Expected Color
Xylem	Lignin, Cellulose	Safranin	Red to Pink
Sclerenchyma	Lignin, Cellulose	Safranin	Red to Pink
Phloem	Cellulose, Pectin	Fast Green FCF	Green
Parenchyma	Cellulose, Pectin	Fast Green FCF	Green
Collenchyma	Cellulose, Pectin	Fast Green FCF	Green
Epidermis	Cellulose, Cutin	Variable	Green/Red
Cuticle	Cutin	Safranin	Red
Cortex	Cellulose, Pectin	Fast Green FCF	Green
Pith	Cellulose, Pectin	Fast Green FCF	Green
Nuclei	Nucleic Acids	Safranin	Red
Cytoplasm	Proteins	Fast Green FCF	Light Green

Experimental Protocols

Protocol 1: Safranin and Fast Green Staining for Paraffin-Embedded Tissues

This protocol is adapted from standard plant histology procedures and is suitable for a wide range of plant species and tissue types.[\[1\]](#)[\[5\]](#)[\[8\]](#)

Required Materials:

- Formalin-Acetic-Acid-Alcohol (FAA) fixative
- Ethanol series (50%, 70%, 85%, 95%, 100%)
- Tertiary Butyl Alcohol (TBA)
- Paraffin wax

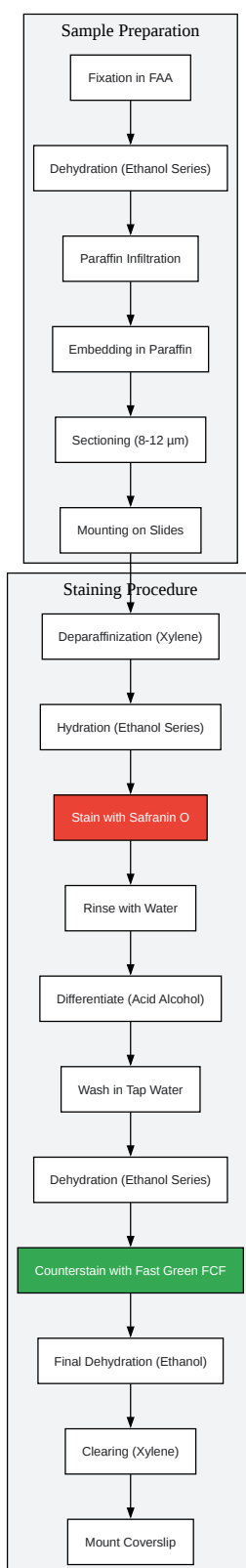
- Rotary microtome
- Microscope slides and coverslips
- Staining jars
- Xylene
- Safranin O solution (1% in 50% ethanol)
- Fast Green FCF solution (0.5% in 95% ethanol)
- Acidified alcohol (1% HCl in 70% ethanol) - for differentiation
- Permanent mounting medium (e.g., DPX)

Procedure:

- Fixation: Fix fresh plant tissue in FAA for at least 24 hours.
- Dehydration: Dehydrate the fixed tissue through a graded ethanol series, followed by infiltration with Tertiary Butyl Alcohol.
- Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax and embed to create tissue blocks.
- Sectioning: Section the paraffin-embedded tissue to a thickness of 8-12 μm using a rotary microtome.
- Mounting: Mount the sections on clean microscope slides.
- Deparaffinization and Hydration:
 - Place slides in Xylene (2 changes, 5 minutes each).
 - Hydrate through a descending ethanol series (100%, 95%, 70%, 50% ethanol; 2 minutes each) to distilled water.
- Staining:

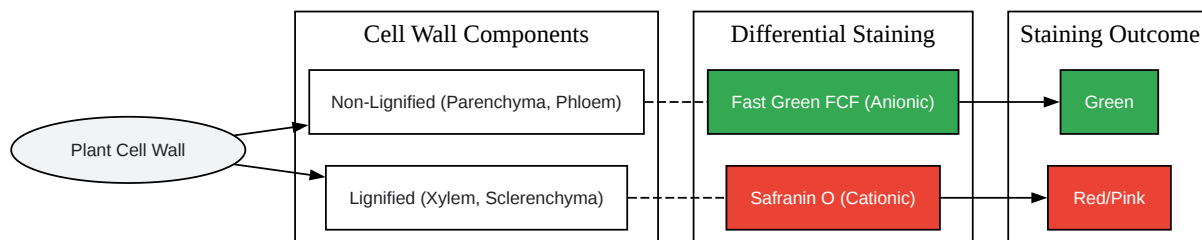
- Stain with 1% Safranin O solution for 2-24 hours, depending on the tissue's density.
- Rinse gently with distilled water.
- Differentiate with acidified alcohol until lignified elements remain red and other tissues are destained.
- Wash thoroughly in running tap water for 5 minutes.
- Dehydrate through an ascending ethanol series (50%, 70%, 95% ethanol; 2 minutes each).
- Counterstain with 0.5% Fast Green FCF solution for 30-60 seconds.
- Dehydration and Clearing:
 - Quickly rinse with 100% ethanol to remove excess Fast Green.
 - Clear the sections in Xylene (2 changes, 3 minutes each).
- Mounting: Apply a drop of permanent mounting medium and place a coverslip over the section.
- Observation: Examine the stained sections under a light microscope.

Visualizations



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Caption: Experimental workflow for Safranin and Fast Green FCF staining.



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Caption: Differential staining of plant cell wall components.

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